

Technical Guide: Physicochemical Properties of 4-(1H-Tetrazol-5-yl)Benzaldehyde

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Compound of Interest

Compound Name: 4-(1H-Tetrazol-5-yl)Benzaldehyde

Cat. No.: B1302315

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and structural characteristics of **4-(1H-Tetrazol-5-yl)Benzaldehyde** (CAS No: 74815-22-8). This compound is a valuable building block in medicinal chemistry and materials science, primarily due to the presence of the tetrazole ring, a well-established bioisostere for the carboxylic acid group.[\[1\]](#)[\[2\]](#)

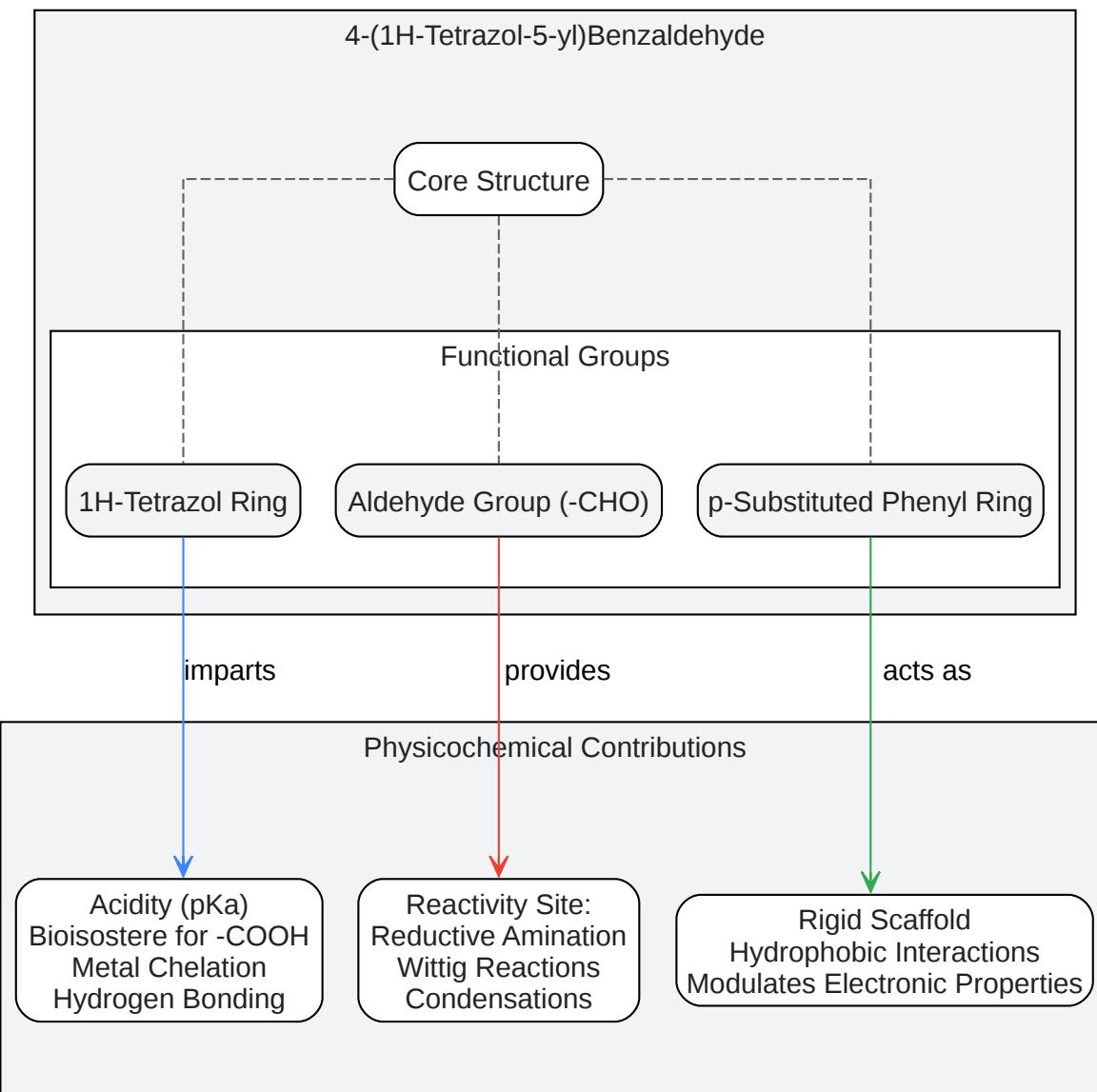
Core Physicochemical Properties

The key physicochemical properties of **4-(1H-Tetrazol-5-yl)Benzaldehyde** are summarized below. These values are compiled from various chemical suppliers and literature sources.

| Property | Value | Source(s) |
|----------------------|---|-----------|
| Molecular Formula | C ₈ H ₆ N ₄ O | [3][4] |
| Molecular Weight | 174.16 g/mol | [3][5] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 182-184 °C | [3] |
| Boiling Point | 409.0 ± 47.0 °C (Predicted) | [3] |
| Density | 1.400 ± 0.06 g/cm ³ (Predicted) | [3] |
| Acidity (pKa) | No experimental value available. The 1H-tetrazole ring imparts acidic properties, comparable to a carboxylic acid.[1] | |
| Lipophilicity (logP) | No experimental value available. | |
| Solubility | Soluble in polar organic solvents. | [1] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon). | [3] |

Structural and Functional Rationale

The chemical properties and utility of **4-(1H-Tetrazol-5-yl)Benzaldehyde** are derived directly from its key structural components. The interplay between the aromatic scaffold, the acidic tetrazole ring, and the reactive aldehyde group makes it a versatile intermediate.[1][6]



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Caption: Logical relationship between the functional groups of the molecule and their properties.

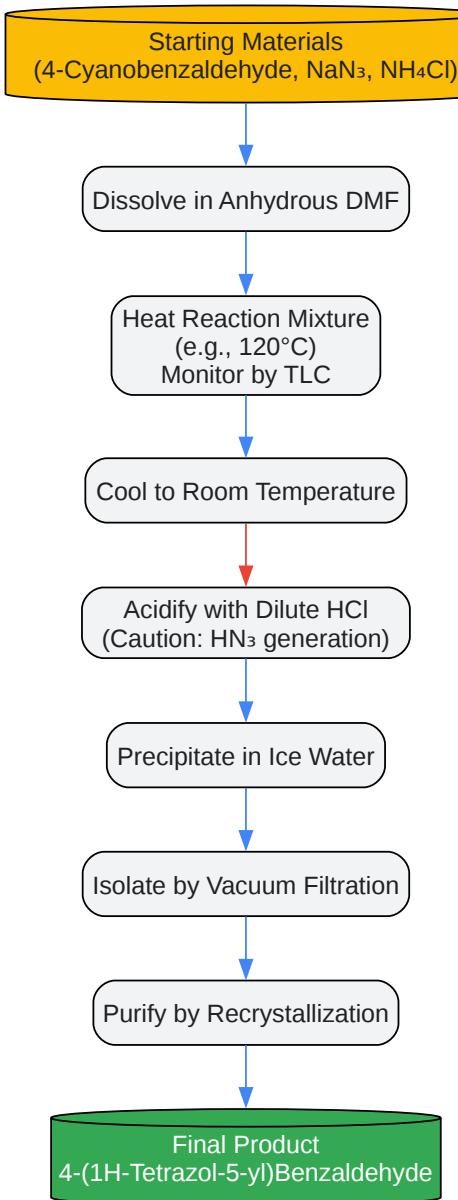
Experimental Protocols: Synthesis

The most common and established method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.^[7] The following is a representative protocol for the synthesis of **4-(1H-Tetrazol-5-yl)Benzaldehyde** from 4-cyanobenzaldehyde.

Reaction: [3+2] Cycloaddition Precursor: 4-Cyanobenzaldehyde Reagents: Sodium Azide (NaN_3), Ammonium Chloride (NH_4Cl) or Triethylamine Hydrochloride Solvent: N,N-Dimethylformamide (DMF)

Detailed Methodology:

- **Setup:** A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The reaction should be conducted in a well-ventilated fume hood.
- **Reagent Addition:** To a solution of 4-cyanobenzaldehyde (1.0 eq) in anhydrous DMF, add sodium azide (1.5-2.5 eq) and ammonium chloride (1.5-2.5 eq).
- **Reaction Condition:** The reaction mixture is heated to 100-120 °C and stirred vigorously. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- **Workup:** After the reaction is complete (typically several hours), the mixture is cooled to room temperature. It is then carefully acidified with dilute hydrochloric acid (e.g., 2M HCl) to pH ~2-3, which protonates the tetrazolate anion. This step should be done cautiously in a fume hood as it can generate volatile and toxic hydrazoic acid (HN_3).
- **Precipitation and Isolation:** The acidic solution is poured into a beaker of ice water, causing the product to precipitate out of the solution.
- **Purification:** The crude solid is collected by vacuum filtration, washed with cold water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
- **Characterization:** The final product's identity and purity are confirmed using analytical techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis.



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Caption: General experimental workflow for the synthesis of **4-(1H-Tetrazol-5-yl)Benzaldehyde**.

Applications in Drug Development

4-(1H-Tetrazol-5-yl)Benzaldehyde serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The tetrazole moiety is a key feature in several commercial drugs, where it acts as a bioisosteric replacement for a carboxylic acid, often improving metabolic stability and pharmacokinetic properties.[2] The aldehyde functional group provides a reactive handle for elaboration into a diverse range of chemical scaffolds through various organic reactions.[6]

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